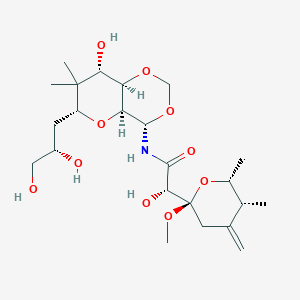

Mycalamide D

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H39NO10 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-2,3-dihydroxypropyl]-8-hydroxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |

InChI |

InChI=1S/C23H39NO10/c1-11-8-23(30-6,34-13(3)12(11)2)19(28)20(29)24-21-17-16(31-10-32-21)18(27)22(4,5)15(33-17)7-14(26)9-25/h12-19,21,25-28H,1,7-10H2,2-6H3,(H,24,29)/t12-,13-,14+,15-,16+,17+,18-,19-,21+,23-/m1/s1 |

InChI Key |

MPSRCJWTLGCJFM-HDQIZBTCSA-N |

Isomeric SMILES |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)O)(C)C)O)OCO2)O)OC)C |

Canonical SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)O)OCO2)O)OC)C |

Synonyms |

mycalamide D |

Origin of Product |

United States |

Origin and Isolation of Mycalamide D

Natural Marine Sponge Sources of Mycalamide D

The discovery of this compound is rooted in the exploration of marine biodiversity, specifically within the phylum Porifera. Two distinct genera of marine sponges have been identified as natural sources of this compound.

Mycale sp. Investigations

This compound was first reported from a species of the marine sponge genus Mycale. nih.gov Collected from the waters of New Zealand, this sponge provided the initial source material for the isolation and structural elucidation of the novel compound. These early investigations were pivotal in establishing the presence of this compound within this genus. nih.gov

Stylinos sp. Studies

Subsequent research led to the identification of this compound in another marine sponge, a new species of the genus Stylinos. nih.gov This finding expanded the known natural sources of this compound and suggested a broader distribution of the compound's biosynthetic pathways within different sponge families. The co-isolation of Mycalamide C from the same Stylinos species further highlighted the chemical diversity within this organism. nih.gov

Isolation Methodologies for this compound from Biological Matrices

The extraction and purification of this compound from its natural sponge sources require a multi-step process designed to separate this specific polyketide from a complex mixture of other cellular components. While specific protocols may vary slightly between research groups and sponge species, a general methodology can be outlined.

Initial extraction of the sponge tissue is typically performed using organic solvents such as a dichloromethane-methanol mixture. This process yields a crude extract containing a wide array of lipids, pigments, and other secondary metabolites. This crude extract is then subjected to a series of chromatographic separations.

A common technique involves reversed-phase flash chromatography, which separates compounds based on their polarity. Fractions are collected and monitored for the presence of the target compound. Further purification is often achieved through high-performance liquid chromatography (HPLC), a more precise technique that allows for the isolation of pure this compound. The progress of the isolation is often guided by bioassays or spectroscopic analysis, such as proton nuclear magnetic resonance (¹H NMR), to track the presence of the desired compound in the various fractions.

Analytical Techniques for the Quantification of this compound in Biological Samples

Accurate quantification of this compound in biological samples is crucial for understanding its concentration in the source organism and for any subsequent pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Quantitative NMR (qNMR) offers a powerful method for determining the concentration of a specific compound in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. mdpi.com

For the quantification of this compound, a specific, well-resolved proton (¹H) signal in its NMR spectrum is selected. An internal standard with a known concentration and a distinct NMR signal that does not overlap with the analyte's signals is added to the sample. By comparing the integral of the this compound signal to the integral of the internal standard's signal, the concentration of this compound can be accurately calculated. mdpi.comresearchgate.net Key considerations for accurate qNMR include ensuring complete relaxation of the nuclei between pulses and careful selection of acquisition parameters. researchgate.net While ¹³C NMR can also be used for quantification, ¹H NMR is more common due to its higher sensitivity. mdpi.com

Mass Spectrometry (MS) Techniques in Metabolite Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the quantification of metabolites in complex biological matrices. amegroups.org For this compound, an LC-MS/MS (tandem mass spectrometry) method would be the approach of choice for robust quantification. nih.gov

This technique involves several key steps:

Sample Preparation: The biological sample containing this compound is first processed to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The prepared sample is injected into an HPLC system, where this compound is separated from other components based on its chemical properties as it passes through a chromatographic column.

Ionization: As the separated this compound elutes from the column, it enters the mass spectrometer and is ionized, typically using electrospray ionization (ESI).

Mass Analysis: In a tandem mass spectrometer, the ionized this compound molecules (precursor ions) are selected and fragmented to produce characteristic product ions. The instrument then measures the mass-to-charge ratio of both the precursor and product ions.

Quantification: By monitoring a specific precursor-to-product ion transition (a technique known as multiple reaction monitoring or MRM), the instrument can selectively detect and quantify this compound with high specificity and sensitivity, even at very low concentrations. biorxiv.org A calibration curve is typically generated using standards of known this compound concentration to ensure accurate quantification.

Biosynthetic Pathway Investigations of Mycalamide D

Proposed Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Gene Cluster Derivation

The biosynthesis of Mycalamide D is governed by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) gene cluster. researchgate.net The core molecular skeleton is assembled in a modular, assembly-line fashion typical of these enzymatic systems. nih.gov Each module within the synthase complex is responsible for adding a specific building block, typically a two- or three-carbon unit derived from malonyl-CoA or methylmalonyl-CoA, to the growing molecular chain. nih.gov

Metagenomic studies of the sponge Mycale hentscheli, a known source of mycalamides, led to the identification of the putative mycalamide (myc) gene cluster. pnas.org This cluster is characterized as a trans-acyltransferase (trans-AT) PKS system. pnas.org Unlike canonical Type I PKS systems where each module contains its own integrated AT domain, in trans-AT systems, the AT domain is a discrete, standalone enzyme that services all modules of the PKS assembly line. pnas.org This feature is a hallmark of the gene clusters responsible for the entire pederin (B1238746) family of compounds. pnas.orgacs.org

The organization of the myc gene cluster directly correlates with the structure of the mycalamide molecule. pnas.org The cluster contains the core PKS/NRPS genes that dictate the sequence of chain elongation and the introduction of key functionalities, alongside a suite of tailoring enzymes responsible for post-assembly modifications such as oxidation. pnas.orgnih.gov For instance, an oxygenase encoded within the cluster is believed to introduce oxygen into the growing polyketide chain, a critical step in forming the cyclic ether moieties of the final structure. pnas.org

Role of Symbiotic Microorganisms in this compound Biosynthesis

Initial observations of structurally similar compounds, such as pederin from terrestrial beetles and mycalamides from marine sponges, led to the hypothesis that symbiotic microorganisms were the true producers. researchgate.netnih.gov This was later confirmed through genetic and metagenomic analyses. This compound is not synthesized by the marine sponge of the genus Mycale but by an uncultivated bacterial symbiont. researchgate.netnih.gov

In the New Zealand sponge Mycale hentscheli, which produces mycalamides, the producer has been identified as a bacterium named "Candidatus Entomycale ignis". pnas.orgnih.gov This sponge hosts a "multiproducer microbiome," where a consortium of different symbiotic bacteria generates a diverse array of bioactive compounds, including mycalamides, pateamines, and pelorusides, likely as a form of chemical defense for the host sponge. pnas.org The discovery that phylogenetically distant hosts (sponges and beetles) rely on bacterial symbionts to produce these related defensive toxins is a significant finding in chemical ecology. pnas.orgnih.gov

Comparative Biosynthetic Studies with Related Natural Products

The biosynthesis of this compound is closely related to that of other members of the pederin family, including pederin itself, the onnamides, and theopederins. nih.govresearchgate.net These compounds share a common structural core and are all products of homologous trans-AT PKS-NRPS gene clusters found in their respective bacterial symbionts. pnas.orgfrontiersin.org

Comparative analysis of the gene clusters reveals a high degree of similarity, explaining the conserved structural features. For example, the pederin (ped) gene cluster from the symbiont of the beetle Paederus fuscipes and the labrenzin (lab) cluster from the free-living bacterium Labrenzia sp. show remarkable homology in gene content and organization. frontiersin.orgnih.gov These clusters serve as a blueprint for understanding the biosynthesis of the entire family.

The structural diversity among these related natural products arises from variations within their biosynthetic gene clusters. pnas.org A key example is found in the gene cluster for pederin, which contains an additional gene, pedH, encoding further PKS modules and a terminal NRPS module. pnas.org This NRPS module is predicted to incorporate an arginine residue, which is not found in pederin but is a defining feature of the onnamides. pnas.org This suggests that the gene clusters for pederin and onnamides share a close evolutionary origin and that a single cluster may have the latent potential to produce different classes of compounds through alternative biosynthetic pathways or modular activation. nih.gov The differences between the mycalamides and the more complex onnamides and theopederins are thus dictated by the presence and specificity of these additional enzymatic modules in their respective biosynthetic pathways. researchgate.netpnas.org

Synthetic Methodologies for Mycalamide D and Analogs

Challenges in Mycalamide D Total Synthesis: Stereochemical Complexity and Yield Optimization

The total synthesis of this compound is fraught with difficulties, primarily stemming from its significant stereochemical complexity and the consequent challenges in achieving high yields. The molecule features numerous stereocenters, including a sterically hindered N-acyl aminal linkage at C10, which is prone to epimerization. pitt.edupitt.edu The construction of the trioxadecalin core, a key structural motif, requires precise control over the relative and absolute stereochemistry of multiple chiral centers. pitt.edu

Convergent Synthetic Strategies for Mycalamide Core Structures

Yoshito Kishi's group pioneered the total synthesis of mycalamides A and B, establishing a foundational strategy for constructing the complex right-half of the molecule, which contains the trioxadecalin ring system. nih.gov Their approach to the tetrahydropyran (B127337) fragment, a core component of this right-half, often started from readily available chiral precursors like α-D-glucopyranoside. nih.govsoton.ac.uk A multi-step sequence was developed to elaborate this starting material into the desired functionalized tetrahydropyran. nih.gov Kishi's work also highlighted the conformational lability of intermediates, a significant challenge in controlling stereochemistry during the synthesis. pitt.edu

William R. Roush's group has made significant contributions to the synthesis of the pederin (B1238746) family, including methodologies relevant to this compound. A key focus of their work has been the stereoselective formation of the crucial amide bridge. nih.gov To achieve this, they employed chiral precursors like methyl 7-benzoylpederate to effectively control the stereochemistry of the coupling reaction. nih.gov Their strategies often involve the activation of a pederic acid derivative, followed by coupling with an amine fragment corresponding to the right-half of the mycalamide. nih.gov

| Researcher | Key Contribution | Methodology Highlight | Reference(s) |

| Kishi, Y. | Pioneering total synthesis of mycalamides A and B | Synthesis of the tetrahydropyran fragment from α-D-glucopyranoside. | nih.govsoton.ac.uk |

| Roush, W. R. | Stereoselective amide bridge formation | Use of chiral precursors like methyl 7-benzoylpederate for stereocontrol. | nih.gov |

| Rawal, V. H. | Concise synthesis of pederic acid derivatives | Pd(II)-catalyzed tandem Wacker/Heck cyclization for tetrahydropyran ring formation. | nih.govthieme-connect.comnih.gov |

| Toyota, M. | Ring strain release for pederic acid subunit | Opening of a cyclopropane (B1198618) intermediate to form a key lactone. | researchgate.net |

Masahiro Toyota and his co-workers have employed a novel strategy involving ring strain release to construct the pederic acid subunit. researchgate.net Their approach utilizes the opening of a cyclopropane intermediate, which, after subsequent transformations, yields a lactone that serves as a key building block for the pederic acid portion. researchgate.net This method was successfully applied in their synthesis of mycalamide A. researchgate.net Toyota's group has also focused on stereoselectivity, using D-mannitol as a chiral precursor for the right-half of the mycalamide structure and employing a Lewis-acid-catalyzed intermolecular aldol (B89426) reaction as a key step. nih.govnih.gov

Development of Stereoselective Reactions for this compound Synthesis

The immense stereochemical challenge of this compound has spurred the development and application of various stereoselective reactions. Lewis acid-catalyzed intermolecular aldol reactions have been employed to stereoselectively synthesize the C-10 to C-18 right-half segment of the mycalamides. nih.govacs.org Other key stereoselective methods used in various syntheses include oxypalladation, asymmetric allylmetallation reactions, and 1,5-anti-boron mediated aldol reactions. pitt.eduthieme-connect.comnih.gov

The Floreancig group has utilized an Electron Transfer Initiated Cyclization (ETIC) method for the stereoselective construction of the amido trioxadecalin system. pitt.edupitt.edu This method allows for the formation of the stereochemically labile N-acylaminal center under mild conditions. pitt.edupitt.edu The stereoselectivity of this cyclization is influenced by the substituents on the tetrahydropyran ring and the conformational preferences of the forming trioxadecalin system. pitt.edu

These examples underscore the critical role of developing novel and highly stereoselective transformations in overcoming the synthetic hurdles posed by complex natural products like this compound.

Compound Names

| Compound Name |

| Mycalamide A |

| Mycalamide B |

| This compound |

| Pederin |

| Methyl 7-benzoylpederate |

| Pederic Acid |

| α-D-glucopyranoside |

| D-mannitol |

Research Contributions to Mycalamide Synthesis

| Researcher | Focus Area | Key Methodologies |

| Kishi, Y. | Tetrahydropyran Fragment | Synthesis from α-D-glucopyranoside |

| Roush, W. R. | Amide Bridge Formation | Stereoselective coupling using chiral precursors |

| Rawal, V. H. | Pederic Acid Derivatives | Palladium-catalyzed Wacker/Heck cyclization |

| Toyota, M. | Pederic Acid Subunit | Ring strain release from cyclopropane intermediates |

| Floreancig, P. E. | Amidotrioxadecalin System | Electron Transfer Initiated Cyclization (ETIC) |

Semi-Synthetic and Analog Preparation Strategies for Research Purposes

The intricate molecular architecture of this compound, coupled with its potent biological activity, has spurred significant interest in the development of semi-synthetic and analog preparation strategies. These efforts are primarily aimed at elucidating structure-activity relationships (SAR), identifying the pharmacophore, and generating novel compounds with improved therapeutic potential or tailored research applications. The strategies employed often involve the chemical modification of the natural product or the synthesis of simplified or altered structures based on the mycalamide scaffold.

A key focus of analog preparation has been the modification of various functional groups within the mycalamide structure to probe their importance for biological activity. Studies on related mycalamides, such as mycalamide A and B, have provided a foundational understanding that is often extrapolated to this compound due to their structural similarities. These investigations have highlighted the critical role of the C-7 hydroxyl group and the C-10 azaacetal functionality in the bioactivity of the mycalamides. psu.edu

One common semi-synthetic approach involves the modification of the pederic acid-derived side chain. For instance, the exocyclic double bond in the side chain has been a target for modification. Catalytic hydrogenation can be employed to produce saturated analogs. psu.edu Interestingly, for mycalamides A and B, the saturated analogs were found to be nearly as potent as the parent compounds, suggesting that the exocyclic alkene is not an absolute requirement for activity. researchgate.net

Another area of focus is the C-6 acetal (B89532) unit. Acid-catalyzed acetal exchange reactions have been performed on mycalamides A and B, leading to the formation of various derivatives. psu.edu The modification of this acetal center, however, has been shown to result in a significant loss of activity, underscoring its importance for the compound's biological function. researchgate.net

The synthesis of sugar analogs of mycalamide A has also been explored, where the complex trioxadecalin ring system is replaced with simpler glycosyl moieties. clockss.org These studies involve the coupling of glycosyl amines with pederic acid. The biological evaluation of these analogs has revealed that the stereochemistry of the amide linkage is crucial for cytotoxicity and antiviral activity. clockss.org While these specific analogs were derived from mycalamide A, the synthetic principles are applicable to the generation of this compound analogs for research into the role of the complex "right-hand" portion of the molecule.

Furthermore, truncation of the mycalamide structure has been investigated to create simplified analogs. These truncated versions help to identify the minimal structural components necessary for biological activity. researchgate.net The synthesis of these analogs often relies on a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. acs.orgacs.org

The table below summarizes some of the key semi-synthetic modifications and analog preparation strategies that have been explored for the mycalamide family, with implications for this compound research.

| Modification Strategy | Targeted Moiety | Key Reagents/Conditions | Observed Impact on Activity (in related Mycalamides) | Reference |

| Saturation of Side Chain | Exocyclic double bond | Catalytic hydrogenation (e.g., H₂, Pd/C) | Minimal change in potency | researchgate.net |

| Acetal Modification | C-6 acetal | Acid catalysis (e.g., toluene-p-sulfonic acid in MeOH) | Significant loss of activity | psu.eduresearchgate.net |

| Sugar Analog Synthesis | Trioxadecalin ring | Coupling of glycosyl amines with pederic acid | Activity dependent on stereochemistry of amide linkage | clockss.org |

| Truncation | Various parts of the molecule | Convergent synthetic strategies | Helps identify the pharmacophore | researchgate.net |

| Modification of C-7 Hydroxyl | C-7 OH group | Alkylation, acylation | Critical for biological potency | psu.edu |

| Modification of C-10 Azaacetal | C-10 azaacetal unit | --- | Critical for biological potency | psu.edu |

These semi-synthetic and analog preparation strategies are instrumental in advancing our understanding of this compound's mechanism of action and for the rational design of new therapeutic agents. The ability to chemically manipulate the mycalamide scaffold opens up avenues for creating probes to study its cellular targets and for developing derivatives with enhanced pharmacological properties.

Structure Activity Relationship Sar Studies of Mycalamide D

Impact of C13-O-Methyl Group on Biological Activity: Comparison with Mycalamide A

Mycalamide D is structurally distinct from mycalamide A primarily by the absence of a methyl group at the C13-hydroxyl position. researchgate.netresearchgate.net This seemingly minor structural modification has a profound impact on its biological potency. This compound, in which the C13-O-methyl group of mycalamide A is replaced by a hydrogen atom, has been found to be approximately 20-fold less cytotoxic than mycalamide A against a range of mammalian cell lines. researchgate.netresearchgate.net This significant reduction in activity underscores the crucial role of the C13-O-methyl group in the potent cytotoxicity of the mycalamides. The increased polarity due to the free hydroxyl group in this compound may lead to decreased cellular uptake, contributing to its reduced potency compared to mycalamide A and B. mdpi.com

Influence of Tetrahydropyran (B127337) Ring Moieties on Biological Potency

The mycalamide structure features two tetrahydropyran rings, and their integrity and specific functionalities are paramount for biological activity. researchgate.net SAR studies have revealed that modifications to these rings can dramatically alter the compound's potency. The core structure of two tetrahydropyran rings linked by an N-acyl aminal is a common feature among related potent compounds like pederin (B1238746) and onnamides. researchgate.netrsc.orgresearchgate.net The 2,6-trans relationship of substituents on the tetrahydropyran ring is a key stereochemical feature, and synthetic strategies often focus on achieving this specific arrangement. nih.govresearchgate.net

In a molecular docking study against the SARS-CoV-2 main protease, mycalamides with a 2-methoxytetrahydropyran (B1197970) ring, such as mycalamide A and D, demonstrated better binding scores than mycalamide E, which possesses a 2-hydroxytetrahydropyran (B1345630) moiety. rsc.org This suggests that the methoxy (B1213986) group at the C2 position of the tetrahydropyran ring may play a role in the molecule's interaction with its biological targets. rsc.org Furthermore, the cyclic C4-acetal within the pederate side chain has been identified as important for potent cytotoxicity. nih.gov

Significance of Amide Moiety Stereochemistry

The stereochemistry of the amide moiety, which links the two halves of the mycalamide molecule, is a critical determinant of its biological activity. Synthetic studies have shown that the stereoselective formation of the amide bridge is a significant challenge. nih.gov The configuration of the aminal center at C10 plays a significant role in the observed bioactivity. researchgate.net Specifically, the (S) configuration at C10 is associated with significantly higher antitumor activity compared to the (R) epimer. researchgate.net However, compounds with the (R) configuration at C10 can still retain potent antiviral properties. researchgate.net

Research involving the synthesis of mycalamide analogs with different sugar residues replacing the right-hand portion of the molecule has further highlighted the importance of the stereochemistry around the amide linkage. clockss.org The conformational flexibility of these analogs can interfere with a simple rationalization of the marked differences in inhibitory activities between different stereoisomers, but the results consistently point to the crucial role of the amide moiety's stereochemical arrangement. clockss.org

Identification of Key Pharmacophore Features for Targeted Biological Responses

Through extensive SAR studies, a clear picture of the key pharmacophoric features of the mycalamide family has emerged. The fundamental components necessary for high activity include:

The N-acyl aminal bridge: This linkage is crucial for connecting the two tetrahydropyran rings. researchgate.netresearchgate.net

A free hydroxyl group at C7 with (S) configuration: This feature is immensely important for high biological activity. researchgate.net

The C6 acetal (B89532) function: While not absolutely essential, it contributes significantly to the high potency of the natural products. researchgate.net

The configuration of the aminal center (C10): As mentioned, the (S) configuration is favored for antitumor activity. researchgate.net

Interestingly, the complex tri-oxadecalin ring system found in the mycalamides is not an absolute requirement for high activity, as evidenced by the potent cytotoxicity of the structurally simpler pederin. researchgate.net The side chain at C15 also appears to tolerate considerable variation without a significant loss of activity. researchgate.netgla.ac.uk

Computational Approaches in SAR Analysis: Molecular Docking Studies

Computational methods, particularly molecular docking, have become invaluable tools for understanding the structure-activity relationships of this compound and its analogs at a molecular level. academie-sciences.fr These studies help to predict the binding affinity and intermolecular interactions of these compounds with their protein targets. academie-sciences.fr

A molecular docking investigation of various pederin-family compounds, including this compound, against the SARS-CoV-2 main protease (Mpro) provided insights into their potential antiviral activity. rsc.org In this study, the binding score order was generally found to be onnamides > theopederins > pederins > mycalamides. rsc.org Mycalamide A and D were identified as the best-scoring mycalamides, likely due to the presence of the 2-methoxytetrahydropyran ring and a side chain with two hydroxyl groups. rsc.org Mycalamide A showed a slightly better binding score than this compound, which was attributed to the presence of a 4-methoxy group on the other tetrahydropyran ring in mycalamide A, as opposed to the 4-hydroxy group in this compound. rsc.org Such computational analyses can guide the rational design of new, more potent analogs by identifying key interactions and pharmacophoric elements. rjptonline.org

Preclinical Biological Activity and Molecular Mechanisms of Mycalamide D

In Vitro Cellular Activity Profiles

Inhibition of Cell Proliferation in Mammalian Cell Lines

Mycalamide D has demonstrated cytotoxic activity against a variety of mammalian cell lines. This compound, a structural analogue of Mycalamide A where the C13-O-methyl group is replaced by a hydrogen atom, is a potent inhibitor of cell proliferation, albeit with a potency approximately 20-fold less than that of Mycalamide A. researchgate.net

The inhibitory effects of this compound on the proliferation of several cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values determined as a measure of its cytotoxic potency. Notably, this compound has shown activity against the P-388 murine leukemia cell line. pitt.edu

Below is a summary of the reported cytotoxic activities of this compound in various cell lines:

| Cell Line | Description | IC50 (nM) |

| P-388 | Murine Leukemia | 35.0 researchgate.net, 65.5 ± 5.5 mdpi.com |

| LLC-PK1 | Non-tumorigenic Pig Kidney | Cytotoxic mdpi.com |

| H441 | Human Lung Carcinoma | Cytotoxic mdpi.com |

| SH-SY5Y | Human Neuroblastoma | Cytotoxic mdpi.com |

Apoptosis Induction Pathways

While the broader family of mycalamides, particularly Mycalamide A, has been shown to induce apoptosis in various cell lines, specific studies detailing the apoptosis induction pathways of this compound are not extensively documented in the currently available scientific literature. nih.govresearchgate.net The general mechanism for the mycalamide class involves the inhibition of protein synthesis, which can trigger apoptotic cell death. nih.govresearchgate.netgoogle.comresearchgate.net Further research is required to elucidate the specific molecular cascades, including the involvement of intrinsic or extrinsic pathways, initiated by this compound to induce apoptosis.

Modulation of Cell Morphology and Transformation (e.g., ras-transformed cells)

Studies on the effects of mycalamides on cell morphology have primarily focused on Mycalamide A and B. researchgate.netacs.org These compounds have been observed to revert the morphology of ras-transformed NRK (Normal Rat Kidney) cells to a more normal phenotype. researchgate.net This effect has been linked to the preferential inhibition of the biosynthesis of the p21 protein. researchgate.net Specific research detailing the modulation of cell morphology and transformation in ras-transformed cells by this compound is not extensively available in the current literature.

In Vivo Efficacy in Animal Models

Antitumor Activity in Murine Leukemia Models (e.g., P388 lymphoma)

While in vitro data confirms the cytotoxicity of this compound against the P388 murine leukemia cell line, specific in vivo studies demonstrating its antitumor efficacy, such as an increase in the lifespan of mice bearing P388 lymphoma, are not detailed in the available scientific literature. researchgate.netpitt.edu In vivo efficacy studies have been reported for the more potent analogues, Mycalamide A and B, which have shown moderate activity against P388 leukemia in mice. mdpi.comnih.gov

Antitumor Activity in Solid Tumor Models

There is a lack of specific published data on the in vivo antitumor activity of this compound in solid tumor models. The evaluation of mycalamides in solid tumor xenografts has been documented for Mycalamide A, which has shown activity against a range of human tumor xenografts. gla.ac.ukresearchgate.net However, similar comprehensive in vivo studies for this compound have not been reported in the reviewed literature.

Antiviral Activity and Mechanisms

This compound, along with its structural analogs like Mycalamide A and B, exhibits potent antiviral effects through multiple mechanisms. These compounds, originally isolated from a marine sponge of the Mycale genus, are recognized for their ability to inhibit protein synthesis, a fundamental process for viral replication. researchgate.netresearchgate.net

Inhibition of Viral Replication (e.g., A59 Coronavirus, Herpes Simplex Virus 1, Poliovirus 1)

Mycalamides have demonstrated broad-spectrum antiviral capabilities. Early studies highlighted the activity of crude extracts containing mycalamide A against the A59 coronavirus. nih.gov Subsequent research confirmed that mycalamide A is a potent inhibitor of both Herpes Simplex Virus 1 (HSV-1) and Poliovirus 1. nih.govscribd.com The primary mechanism for this widespread antiviral action is the inhibition of protein synthesis in host cells, which viruses depend on for their propagation. researchgate.netconicet.gov.ar this compound, a related compound, also shows cytotoxic and antiviral potential, though it is generally less potent than Mycalamide A. researchgate.net

Table 1: Antiviral Activity of Mycalamides This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Virus | Activity Noted |

|---|---|---|

| Mycalamide A | A59 Coronavirus | Active in crude extract nih.gov |

| Mycalamide A | Herpes Simplex Virus 1 (HSV-1) | Inhibited at 5 ng/disc nih.gov |

Interaction with Viral Proteins (e.g., Influenza Virus Nucleoprotein)

The antiviral action of mycalamides extends to direct interactions with specific viral proteins. Analogs of mycalamide A have been shown to bind to the nucleoprotein (NP) of the influenza virus, a critical component for viral replication. nih.govplos.org The NP is essential for encapsulating the viral genome, and its functions are inhibited by the binding of these compounds. nih.govresearchgate.net This interaction with a highly conserved viral protein suggests a targeted mechanism of action against influenza viruses and highlights NP as a viable target for antiviral drug development. researchgate.netnih.gov

Inhibition of SARS-CoV-2 Main Protease

In the search for therapeutics against COVID-19, the SARS-CoV-2 main protease (Mpro or 3CLpro) has been a major focus due to its essential role in the viral life cycle. nih.govmdpi.com In silico studies have investigated a library of marine compounds structurally related to pederin (B1238746), including mycalamides, for their potential to inhibit Mpro. researchgate.net These computational models suggest that compounds from this family can dock into the active site of the protease, indicating a potential mechanism for inhibiting SARS-CoV-2 replication. researchgate.net While direct experimental data on this compound's inhibition of Mpro is still emerging, the findings from related compounds are promising.

Immunosuppressive Properties and Cellular Targets

Mycalamides are among the most potent immunosuppressive compounds discovered, acting primarily through the inhibition of T-cell activation. nih.gov This activity is of significant interest for its therapeutic potential in conditions characterized by an overactive immune response. nih.govwgtn.ac.nz

Blockade of T-Cell Activation

Mycalamide A, a close analog of this compound, is a powerful blocker of T-cell activation. researchgate.netresearchgate.net It disrupts the signaling pathways necessary for T-cell proliferation and function. nih.gov This potent immunosuppressive effect makes it a valuable tool for studying T-cell immunobiology and a potential lead for developing new therapeutic agents to manage autoimmune diseases or prevent organ transplant rejection. nih.gov

Inhibition of CD4+ T Lymphocyte Activation

The immunosuppressive effects of mycalamides are particularly pronounced in their inhibition of CD4+ T lymphocytes. nih.gov Mycalamide A has been shown to block the activation of these crucial immune cells, which orchestrate the adaptive immune response. researchgate.net On a molar basis, mycalamide A is significantly more potent at inhibiting CD4+ T cell activation than established immunosuppressants like cyclosporin (B1163) A and FK 506. researchgate.netnih.gov It effectively blocks activation induced by various stimuli, indicating a robust and broad mechanism of action on T-cell signaling pathways. researchgate.net

Table 2: Immunosuppressive Potency of Mycalamide A This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Target Cells | Potency Comparison |

|---|---|---|

| Mycalamide A | Murine CD4+ T cells | ~10-fold more potent than FK 506 researchgate.net |

Elucidation of Cellular and Molecular Mechanisms of Action

This compound belongs to the pederin family of natural products, a group of complex polyketides isolated from marine sponges known for their potent cytotoxic properties. researchgate.net The biological activity of these compounds is primarily attributed to their ability to interfere with fundamental cellular processes. This compound, isolated from the New Zealand marine sponge of the genus Mycale, is a structural analogue of the more extensively studied Mycalamide A and Mycalamide B. researchgate.netmdpi.comresearchgate.net Although it demonstrates a lower cytotoxic potency, approximately 20-fold less than Mycalamide A, its mechanisms of action are understood to be consistent with those of its congeners. researchgate.netresearchgate.netmdpi.com

Inhibition of Protein Synthesis

The primary and most significant molecular mechanism of the mycalamide family, including this compound, is the potent inhibition of protein synthesis. mdpi.comresearchgate.net This activity is considered the principal cause of their cytotoxic effects. researchgate.net Studies on its analogues, Mycalamide A and B, have demonstrated that they are powerful inhibitors of translation in eukaryotic cells. researchgate.netresearchgate.net For instance, in vitro assays using rabbit reticulocyte lysates showed that Mycalamide A disrupts protein synthesis with a 50% inhibitory concentration (IC50) in the micromolar range. ucl.ac.uk The effect is highly specific; experiments comparing the incorporation of radiolabeled precursors into macromolecules revealed that mycalamides inhibit protein synthesis at concentrations much lower than those required to affect DNA or RNA synthesis. researchgate.netnih.gov This selective inhibition of protein biosynthesis leads to the downstream induction of apoptosis, or programmed cell death, which has been observed in various cell lines treated with mycalamides. researchgate.netnih.gov this compound is classified within this group of protein synthesis inhibitors, sharing this fundamental mechanism of action. researchgate.net

Table 1: Comparative Cytotoxicity of Mycalamide A and this compound

| Compound | Relative Potency | Reference |

|---|---|---|

| Mycalamide A | Potent cytotoxicity (IC50 in the low nanomolar range, e.g., ~3.0 ng/mL against P-388 cancer line) | mdpi.comresearchgate.net |

| This compound | Approximately 20-fold less potent than Mycalamide A | researchgate.netresearchgate.net |

Ribosomal Binding Site Analysis (e.g., E-site of the Large Ribosomal Subunit)

The precise location of mycalamide interaction has been identified through crystallographic and biochemical analyses. Mycalamides bind to the large ribosomal subunit (60S in eukaryotes). mdpi.comnih.gov Specifically, structural studies of Mycalamide A in complex with the archaeal large ribosomal subunit revealed that it binds within the ribosomal exit site, or E-site. ucl.ac.uknih.govconicet.gov.ar The E-site is the location from which deacylated tRNA exits the ribosome after having passed its amino acid to the growing polypeptide chain.

Mycalamide A occupies the space normally filled by the CCA-end of the E-site tRNA, effectively preventing the binding of this tRNA. ucl.ac.uknih.gov This action sterically hinders the movement of tRNA from the P-site (peptidyl site) to the E-site, which is a critical part of the translocation process that is facilitated by eEF2. nih.govmdpi.com Chemical footprinting experiments with Mycalamide B confirmed this E-site interaction, identifying a protected residue (C3993 in eukaryotic 28S rRNA) that is crucial for the binding of the deacylated tRNA. researchgate.netnih.govresearchgate.net This direct binding to a key functional site on the ribosome explains the potent and specific inhibition of the translocation step of protein synthesis.

Table 2: Details of Mycalamide Interaction with the Ribosome (Based on Mycalamide A/B studies)

| Feature | Description | Reference |

|---|---|---|

| Binding Subunit | Large ribosomal subunit (LSU) | mdpi.comnih.gov |

| Binding Site | E-site (Exit site) | ucl.ac.uknih.govnih.gov |

| Mechanism | Occupies the space of the CCA-end of E-site tRNA, blocking tRNA binding. | ucl.ac.uknih.gov |

| Key Interaction | Interacts with rRNA residues in the E-site, such as the conserved cytidine (B196190) corresponding to C3993 (eukaryotic 28S rRNA). | nih.govresearchgate.net |

| Functional Consequence | Inhibits eEF2-mediated translocation by preventing the movement of deacylated tRNA from the P-site to the E-site. | nih.govmdpi.com |

Impact on DNA and RNA Replication Pathways

The primary mechanism of action for this compound and its analogues is the targeted inhibition of protein synthesis. Studies investigating the specificity of these compounds have consistently shown that they have a much less pronounced effect on other macromolecular synthesis pathways, such as DNA and RNA synthesis. researchgate.net Experiments measuring the incorporation of radiolabeled precursors into cells treated with Mycalamide B showed a potent inhibition of protein synthesis (measured by [35S]methionine incorporation) at concentrations that had minimal effect on RNA synthesis (measured by [3H]uridine incorporation). researchgate.net

There is no current evidence to suggest that this compound directly interacts with or inhibits the enzymes and protein complexes involved in DNA replication or RNA transcription, such as DNA and RNA polymerases. frontiersin.orgebsco.com The cellular effects related to DNA, such as the induction of DNA laddering seen in apoptosis, are considered downstream consequences of the primary insult—the cessation of protein synthesis—rather than a direct impact on DNA replication or repair pathways. nih.gov Therefore, the impact of this compound on DNA and RNA replication is indirect, resulting from the global shutdown of protein production essential for all cellular activities, including the synthesis of replication and transcription machinery.

Advanced Analytical Research Methodologies Applied to Mycalamide D

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of Mycalamide D, providing highly accurate mass measurements that are crucial for confirming its molecular formula and elucidating its structure. researchgate.netijpras.com Techniques such as electrospray ionization (ESI) are utilized to generate ions of the intact molecule, and the resulting mass-to-charge ratio is measured with high precision. This allows for the unambiguous determination of the elemental composition of this compound.

In addition to structural confirmation of the parent compound, HRMS is instrumental in identifying its metabolites. pharmaron.com When this compound is introduced into a biological system, it can undergo various biotransformation reactions. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for separating these metabolites from the parent compound and other endogenous molecules, followed by their structural characterization. researchgate.netmdpi.com The accurate mass measurements of the metabolites, combined with the fragmentation patterns obtained from tandem mass spectrometry (MS/MS), allow researchers to deduce the nature and location of the metabolic modifications. ijpras.compharmaron.com

| Parameter | Value |

| Molecular Formula | C23H39NO10 |

| Monoisotopic Mass | 489.26 g/mol |

| IUPAC Name | (2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-2,3-dihydroxypropyl]-8-hydroxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d] bidd.groupinrs.cadioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |

Advanced NMR Techniques for Stereochemical Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, particularly for determining its complex stereochemistry and solution-state conformation. longdom.orgwordpress.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons within the molecule.

However, due to the structural complexity of this compound, advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignments. slideshare.net These include:

Correlation Spectroscopy (COSY): Identifies proton-proton coupling networks, helping to establish the connectivity of atoms within the molecule. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about through-space proximity of protons, which is vital for determining the relative stereochemistry and the three-dimensional folding (conformation) of the molecule in solution. longdom.orgwordpress.commdpi.com

These advanced NMR experiments, often used in combination, have been critical in confirming the intricate stereochemical arrangement of the multiple chiral centers in this compound. nih.gov Furthermore, by analyzing NOE data, researchers can gain insights into the preferred conformation of the flexible regions of the molecule, which is important for understanding its interaction with biological targets. inrs.caacs.org

| NMR Technique | Application in this compound Research |

| COSY | Establishing proton-proton spin-spin coupling networks. longdom.org |

| HSQC/HMQC | Correlating one-bond proton-carbon connectivities. ipb.ptpsu.edu |

| HMBC | Determining long-range proton-carbon connectivities to piece together the carbon skeleton. ipb.ptpsu.edu |

| NOESY/ROESY | Determining relative stereochemistry and solution conformation through spatial proton-proton proximities. longdom.orgwordpress.com |

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for the isolation, purification, purity assessment, and quantitative analysis of this compound. longdom.org

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for the purification of this compound from crude extracts of the marine sponge. kemdikbud.go.iduni-duesseldorf.de Reversed-phase HPLC, often with a C18 column, is a common method for separating this compound from other related mycalamides and impurities. kemdikbud.go.idnih.gov HPLC coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometer (MS), is also the primary method for assessing the purity of isolated samples. kemdikbud.go.id For quantitative analysis, a calibration curve is constructed using a pure standard of this compound to determine its concentration in various samples. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for a large and non-volatile molecule like this compound in its intact form, GC-MS can be employed for the analysis of smaller, more volatile fragments produced through chemical degradation or derivatization. pitt.edu This can provide complementary structural information.

The combination of these chromatographic methods ensures that the this compound used in biological and mechanistic studies is of high purity, which is essential for obtaining reliable and reproducible results.

Omics Approaches in this compound Research

"Omics" technologies provide a global perspective on the biological effects of this compound by simultaneously measuring large numbers of biological molecules.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a powerful approach to understand the biochemical pathways affected by this compound. researchgate.netjapsonline.com By comparing the metabolite profiles of systems treated with this compound to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound. This can provide clues about its mechanism of action and potential off-target effects. researchgate.net

Metabolomics is also a valuable tool for studying the bioavailability of this compound. mdc-berlin.de After administration, the concentration of this compound and its metabolites can be tracked over time in various biological fluids and tissues using techniques like LC-MS. nih.govcore.ac.uk This information is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted by an organism.

Proteomics focuses on the large-scale study of proteins. frontiersin.org In the context of this compound research, proteomics plays a critical role in identifying its direct molecular targets and confirming its mechanism of action. tdl.orgwgtn.ac.nz Several proteomic strategies can be employed:

Affinity-based proteomics: This involves using a modified version of this compound as a "bait" to pull down its binding partners from a complex protein mixture. The captured proteins are then identified by mass spectrometry. frontiersin.org

Quantitative proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be used to compare the abundance of thousands of proteins in cells before and after treatment with this compound. mdpi.com Changes in protein expression levels can point towards the pathways and cellular processes affected by the compound. mdpi.com

Structural proteomics: Methods like limited proteolysis coupled with mass spectrometry (LiP-MS) can identify changes in protein conformation upon this compound binding, providing insights into the drug's binding site and its allosteric effects. biognosys.com

These proteomic approaches are instrumental in validating the primary targets of this compound and unraveling the complex signaling cascades it modulates. brieflands.com

Drug Discovery and Lead Optimization Research of Mycalamide D Analogs

Mycalamide D as a Lead Compound for Therapeutic Development

This compound was first isolated from a marine sponge of the genus Mycale found in New Zealand. researchgate.net It belongs to the pederin (B1238746) family of compounds, which are known for their potent cytotoxic and antiviral properties. researchgate.netrsc.org Structurally, this compound is an analog of the more extensively studied Mycalamide A, differing by the replacement of a C13-O-methyl group with a hydrogen atom. researchgate.net

While this compound itself exhibits significant cytotoxicity against a range of mammalian cell lines, its potency is approximately 20-fold less than that of Mycalamide A. researchgate.net However, this seemingly lower potency does not diminish its importance as a lead compound. In drug discovery, a lead compound is a chemical starting point for the design and development of a novel drug. The complex yet synthetically accessible scaffold of this compound, coupled with its inherent biological activity, makes it an attractive template for medicinal chemists.

The therapeutic potential of the mycalamide family, including this compound, lies in their ability to inhibit protein synthesis, a fundamental process in cell proliferation. mdpi.com This mechanism of action makes them promising candidates for anticancer and antiviral therapies. The exploration of this compound and its analogs aims to dissociate the potent cytotoxicity from the desired therapeutic effects, thereby improving the therapeutic window and creating safer, more effective drugs. mdpi.com Research into Mycalamide A and its derivatives has shown that these compounds have the potential to be developed into new drugs, and this ongoing research is likely to expand their medical applications. ontosight.ai

Computational Drug Design and Molecular Modeling

Computational methods have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and screening of new drug candidates. In the context of this compound, computational approaches have been instrumental in understanding its mechanism of action and in the rational design of novel analogs with improved properties.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein target. mdpi.com This method has been employed to study the interactions of this compound and its analogs with various biological targets. For instance, in the search for potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle, this compound was among the compounds studied. rsc.org

Molecular docking studies revealed that mycalamides, including this compound, can fit into the binding site of the Mpro. rsc.org The binding affinity is influenced by the specific structural features of each analog. The table below shows the molecular docking scores of this compound and its related compounds against the dimeric form of SARS-CoV-2 Mpro. A more negative docking score generally indicates a more favorable binding interaction.

| Compound | Docking Score (kcal/mol) |

|---|---|

| Mycalamide A | -7.8 |

| Mycalamide B | -7.2 |

| This compound | |

| Pederin | -8.1 |

These computational predictions provide valuable insights into the structure-activity relationships (SAR) of the mycalamide family and guide the design of new analogs with enhanced target affinity. rsc.org

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This approach allows researchers to evaluate a vast number of compounds in silico, thereby prioritizing the synthesis and biological testing of the most promising candidates. mdpi.comresearchgate.net

Starting with a known active molecule like this compound, pharmacophore models can be generated. These models represent the essential three-dimensional arrangement of functional groups required for biological activity. ugm.ac.id The pharmacophore model can then be used to screen virtual libraries for novel scaffolds that match these spatial and chemical features. This strategy has the potential to identify structurally diverse compounds that retain the biological activity of the original lead but may possess improved pharmacokinetic properties or a more favorable side-effect profile. frontiersin.org The use of virtual screening, often in combination with other computational methods like molecular dynamics simulations, accelerates the discovery of novel and potent drug candidates. scispace.comtandfonline.com

Preclinical Candidate Selection based on Optimized Profiles (e.g., potency, selectivity)

The selection of a preclinical candidate is a critical milestone in the drug discovery process. It involves a rigorous evaluation of multiple parameters, with potency and selectivity being among the most important. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity refers to its ability to act on a particular target without affecting other, unintended targets.

For this compound and its analogs, the primary biological activity of interest is cytotoxicity against cancer cells. The potency of these compounds is typically measured by their IC50 value, which is the concentration required to inhibit the growth of 50% of a cell population. This compound has been shown to be cytotoxic against a variety of cell lines. researchgate.netmdpi.com

The following table presents the cytotoxic activity of this compound and its close analogs, Mycalamide A and B, against the P-388 murine leukemia cell line.

| Compound | Cytotoxicity against P-388 cells (IC50, nM) |

|---|---|

| Mycalamide A | 5.2 |

| Mycalamide B | 1.3 |

| This compound | 65.5 ± 5.5 |

Exploration of Novel Mycalamide Scaffolds for Enhanced Biological Activities

The chemical scaffold of this compound provides a rich platform for synthetic modification to explore structure-activity relationships and develop analogs with enhanced biological activities. mpg.de By systematically altering different parts of the molecule, researchers can probe the importance of various functional groups for potency and selectivity. researchgate.net

One area of exploration has been the modification of the "pederate" portion of the molecule. For example, saturated analogs of the mycalamides have been prepared to determine the importance of the exocyclic alkene. researchgate.net Interestingly, these saturated derivatives were found to be nearly as potent as the natural mycalamides, indicating that this particular double bond is not essential for cytotoxic activity. researchgate.net In contrast, reduction of the C6 acetal (B89532) center in these saturated analogs led to a significant decrease in activity, highlighting the critical role of this structural feature. researchgate.net

The synthesis of novel scaffolds inspired by the mycalamide structure is an active area of research. rsc.org The goal is to create simplified or modified structures that retain the key pharmacophoric elements responsible for biological activity while being easier to synthesize and potentially having better drug-like properties. mdpi.com This exploration of novel chemical space around the mycalamide scaffold is crucial for the development of next-generation therapeutics with improved efficacy and a wider therapeutic index. chemrxiv.org

Future Research Directions and Unresolved Questions

Strategies for Sustainable Production of Mycalamide D and Analogs

The reliable and sustainable supply of this compound is a significant hurdle for extensive preclinical and potential clinical development. The natural source, a New Zealand marine sponge of the genus Mycale, cannot be harvested on a large scale without severe ecological impact. researchgate.netthieme-connect.com Furthermore, the concentration of these metabolites can vary significantly based on location and season, making wild collection an unreliable supply strategy. researchgate.net Future research must focus on alternative, sustainable production methods.

Aquaculture of the Host Sponge: One potential avenue is the aquaculture of Mycale hentscheli. researchgate.net However, initial trials have shown that the production of bioactive metabolites is inconsistent, indicating that different environmental conditions or the presence of specific microbial flora may influence their biosynthesis. researchgate.net Further research is needed to understand the optimal conditions for consistent metabolite production in a controlled aquaculture environment.

Heterologous Expression: A more promising long-term strategy is the identification and transfer of the this compound biosynthetic gene cluster (BGC) into a fast-growing, easily culturable microorganism, such as Escherichia coli or yeast. researchgate.netconicet.gov.ar This approach, known as heterologous expression, has been explored for other complex natural products and offers the potential for large-scale, controlled production in bioreactors. preprints.org This requires successfully identifying the true microbial producer of mycalamides within the sponge. researchgate.netmdpi.com

Biomimetic and Semi-Synthetic Approaches: Biomimetic synthesis, which mimics the natural biosynthetic pathways, offers an efficient strategy for creating complex natural products. engineering.org.cn Advances in this area could lead to more streamlined and higher-yield chemical syntheses. Additionally, semi-synthesis, where a natural precursor is chemically modified, could be employed. Biocatalytic methods using enzymes to perform specific chemical transformations can improve the efficiency and selectivity of synthetic processes, reducing the reliance on harsh chemicals and complex steps. preprints.org

Exploration of New Biological Activities and Therapeutic Applications

The mycalamide family is primarily known for potent cytotoxic and antiviral activities, which stem from their ability to inhibit protein synthesis. researchgate.netnih.govnih.govrsc.org this compound itself has demonstrated cytotoxicity against a range of mammalian cell lines, although it is approximately 20-fold less potent than Mycalamide A. researchgate.netresearchgate.net While this provides a strong foundation, significant opportunities exist to explore a broader range of therapeutic applications.

Expanded Antiviral and Anticancer Screening: While initial antiviral and antitumor activities are established, comprehensive screening against a wider array of viral pathogens and cancer cell types is warranted. nih.govvliz.be Mycalamide A has been shown to inhibit the multiplication of the influenza virus by binding to its nucleoprotein, suggesting that its analogs could be explored for similar or novel antiviral mechanisms. vliz.be

Immunosuppressive Properties: Mycalamide A is reported to have immunosuppressive activity by inhibiting T-cell activation, with a potency greater than that of FK-506. clockss.org The potential of this compound and its synthetic analogs as immunosuppressive agents for autoimmune diseases or organ transplantation remains an important and underexplored area.

Antifungal and Other Activities: Other members of the broader pederin (B1238746) group of compounds have shown antifungal and nematocidal activities. conicet.gov.ar This suggests that this compound and its derivatives should be evaluated for these properties, potentially opening new therapeutic avenues in treating infectious diseases.

Mechanism of Action Studies: Deeper investigation into the molecular targets of this compound is crucial. While it is known to bind to the large ribosomal subunit, detailed structural studies, like those performed for Mycalamide A, could reveal subtle differences in binding that could be exploited for designing more selective analogs. researchgate.netresearchgate.net

Advancements in Synthetic Efficiency for Diverse Analog Generation

Developing more efficient and scalable synthetic routes is critical. nih.govthieme-connect.com Future research should focus on:

Stereoselective Methodologies: New catalytic methods that can precisely control the 3D arrangement (stereochemistry) at each chiral center are needed to avoid the formation of unwanted isomers and improve yields. nih.govresearchgate.net

Analog-Oriented Synthesis: The development of flexible synthetic platforms that allow for the late-stage modification of the this compound scaffold is highly desirable. This would enable the rapid generation of a diverse library of analogs, which is essential for conducting thorough structure-activity relationship (SAR) studies. clockss.orgresearchgate.net These studies are vital for identifying the key structural features responsible for biological activity and for optimizing potency and reducing toxicity. researchgate.net

Deepening Understanding of Host-Symbiont Relationships in Natural Product Biosynthesis

A fundamental and largely unresolved question in marine natural product science is identifying the true biological origin of many compounds isolated from host organisms like sponges. researchgate.netasm.org It is widely hypothesized that complex molecules like this compound are not produced by the sponge itself, but by symbiotic microorganisms living within the sponge tissue. researchgate.netmdpi.com

Identifying the Symbiotic Producer: The primary goal is to pinpoint the specific bacterium or fungus responsible for biosynthesizing the mycalamides. This involves using metagenomic and transcriptomic techniques to analyze the microbial community of the Mycale sponge and search for polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, which are responsible for producing this class of compounds. researchgate.netresearchgate.net

Characterizing the Biosynthetic Pathway: Once the gene cluster is identified, its functional characterization is the next step. This involves expressing the genes in a laboratory host to confirm their role in mycalamide production and to understand the function of each enzyme in the pathway. researchgate.net

Investigating Ecological Triggers: Understanding the host-symbiont relationship also involves studying the ecological triggers that regulate the production of these metabolites. mdpi.com The interaction between the host and the symbiont may be crucial for activating the biosynthetic genes. mdpi.comens-lyon.fr This knowledge is not only of fundamental scientific interest but could also be key to maximizing yields in a biotechnological production system.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming pharmaceutical research and drug discovery. nih.govresearchgate.net These technologies can analyze vast and complex datasets to identify patterns and make predictions, offering powerful new tools to accelerate research on this compound.

Predicting Biological Activity: AI algorithms can be trained on large databases of chemical structures and their known biological activities. These models could then predict novel therapeutic targets or activities for this compound and its analogs, guiding experimental work toward the most promising avenues. nih.gov

De Novo Analog Design: Generative AI models can design novel chemical structures from scratch. By providing the models with the structure of this compound and defining desired properties (e.g., increased potency, better selectivity, lower predicted toxicity), AI could generate blueprints for new, optimized analogs that chemists could then synthesize. researchgate.netresearchgate.net

Optimizing Chemical Synthesis: ML can be applied to retrosynthesis, helping to design the most efficient and cost-effective synthetic routes. By learning from vast databases of chemical reactions, AI can propose novel pathways that may not be obvious to human chemists. researchgate.netmdpi.com

Genomic and Metagenomic Analysis: Identifying the biosynthetic gene cluster for this compound within the vast metagenomic data of the sponge microbiome is a significant challenge. AI and ML tools are adept at pattern recognition in large datasets and can be instrumental in sifting through genetic information to pinpoint the correct gene cluster. mdpi.com

Q & A

Q. What are the established synthetic methodologies for Mycalamide D, and what are their key challenges?

this compound synthesis involves multi-step strategies, including stereoselective aldol reactions, conjugation of molecular halves (e.g., pederate derivatives), and functional group modifications. Key challenges include managing stereochemical outcomes (e.g., avoiding C-7 epimerization during aldol reactions) and purifying isomer mixtures. For example, Toyota/Ihara’s method uses D-mannitol as a chiral precursor for the right half of the structure, while Trost’s approach employs stereocontrolled coupling of left and right halves . Researchers must optimize reaction conditions (e.g., Swern oxidation) to minimize side products and validate purity via HPLC or NMR.

Q. What biological activities have been experimentally confirmed for this compound?

this compound demonstrates potent cytotoxicity, particularly against oncogene-transformed cell lines (e.g., Ras- or Bcr/abl-altered 32D myeloid cells), and induces apoptosis via DNA laddering and Annexin-V staining. Its immunosuppressive activity, though less studied than Mycalamide A, is hypothesized to target CD4+ T cells, with potential mechanisms involving protein synthesis inhibition or NF-κB pathway modulation . In vivo studies using tumor xenografts are critical to validate these effects.

Q. How is the structural elucidation of this compound performed, and what analytical techniques are essential?

Structural confirmation relies on NMR (1H, 13C, 2D-COSY) for stereochemical assignments, mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography for absolute configuration determination. Comparative analysis with Mycalamide A/B is necessary to identify structural variations, such as acyl chain modifications. Researchers should cross-reference spectral data with published benchmarks to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different cell lines?

Discrepancies may arise from differences in cell line genetic backgrounds, assay conditions (e.g., exposure time, concentration), or metabolite stability. To address this:

- Standardize assays using ISO-certified cell lines and replicate experiments with controls (e.g., Mycalamide A as a positive control).

- Perform pharmacokinetic studies to assess compound stability in culture media.

- Use transcriptomic profiling (RNA-seq) to identify differential pathway activation .

Q. What experimental design considerations are critical for optimizing this compound synthesis yield and stereochemical fidelity?

- Stereoselective steps : Employ chiral auxiliaries (e.g., Nakata’s precursor) or asymmetric catalysis (e.g., Lewis acid-mediated aldol reactions) to control C-7 configuration.

- Purification : Utilize preparative HPLC with chiral columns to separate isomers.

- Scale-up : Test solvent systems (e.g., dichloromethane vs. THF) for intermediate solubility and minimize epimerization during conjugation .

Q. How can researchers reconcile conflicting data on this compound’s immunosuppressive versus cytotoxic mechanisms?

- Dose-dependent studies : Compare IC50 values for cytotoxicity (MTT assay) and immunosuppression (T-cell proliferation assays).

- Mechanistic probes : Use siRNA knockdown or inhibitors (e.g., cycloheximide for protein synthesis) to isolate pathways.

- In vivo models : Evaluate tumor regression and immune cell infiltration in xenograft models to distinguish direct antitumor vs. immunomodulatory effects .

Q. What methodologies ensure reproducibility in this compound’s biological assays?

- Data transparency : Publish full experimental protocols (e.g., cell passage numbers, serum batch details) in supplementary materials.

- Collaborative validation : Share compound samples with independent labs for cross-validation.

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .

Methodological Guidance

Q. How should researchers present synthetic and biological data for this compound in publications?

- Tables : Include yields, reaction conditions, and spectral data (e.g., 1H NMR shifts) for key intermediates.

- Figures : Use dose-response curves for cytotoxicity and Western blots for apoptosis markers (e.g., caspase-3 cleavage).

- Supplementary files : Provide raw NMR spectra, crystallographic data (CIF files), and assay raw data (e.g., flow cytometry FCS files) .

Q. What strategies mitigate challenges in isolating this compound from natural sources or synthetic mixtures?

- Chromatography : Combine size-exclusion (SEC) and reverse-phase (RP-HPLC) chromatography with MS-guided fractionation.

- Derivatization : Use fluorescent tags (e.g., BODIPY) to trace low-abundance intermediates.

- Metabolomic profiling : Compare synthetic batches with natural extracts via LC-MS metabolomics .

Q. How can computational tools enhance this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.